N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Biological Studies: Investigation of its effects on enzyme activity, cell signaling pathways, and gene expression.
Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
- 1,2,4-triazole derivatives containing thiadiazole moieties
Uniqueness
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its specific combination of a fluorobenzyl group, thiadiazole ring, and phenylacetamide moiety This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FN3S2. The presence of the thiadiazole ring and the 3-fluorobenzyl group are critical for its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular processes.
Biological Activities
-
Anticancer Activity
- Studies have shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated against human cancer cell lines such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) using MTT assays. These studies indicate that compounds within this class can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 .
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Mechanism of Action
- The anticancer effects are primarily attributed to:
- Induction of Apoptosis : Compounds like this compound induce apoptosis by activating caspases and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
- The anticancer effects are primarily attributed to:
Case Study 1: Synthesis and Evaluation
A novel series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Among these, specific derivatives exhibited IC50 values significantly lower than that of sorafenib (a standard anticancer drug), indicating their potential as effective therapeutic agents against HeLa cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
5d | 0.37 | HeLa |
5g | 0.73 | HeLa |
5k | 0.95 | HeLa |
Sorafenib | 7.91 | HeLa |
Case Study 2: Apoptosis Induction
In another study focusing on apoptosis induction in MCF7 breast cancer cells, it was found that certain thiadiazole derivatives enhanced caspase activity significantly compared to control groups. This highlights the role of these compounds in promoting programmed cell death as a therapeutic strategy against cancer .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNAKLWJRQARJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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